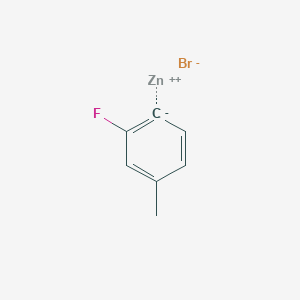

2-Fluoro-4-methylphenylzincbromide

Description

2-Fluoro-4-methylphenylzinc bromide is an organozinc compound with the molecular formula C7H6BrFZn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula |

C7H6BrFZn |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

zinc;1-fluoro-3-methylbenzene-6-ide;bromide |

InChI |

InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

ISOHAQUJLZVZQG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=[C-]C=C1)F.[Zn+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

2-Fluoro-4-methylphenylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-methylbromobenzene with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-Fluoro-4-methylphenylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. Common reagents for these reactions include palladium or nickel catalysts.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

2-Fluoro-4-methylphenylzinc bromide has several applications in scientific research:

Chemistry: It is widely used in organic synthesis for the formation of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: It can be used to modify biological molecules, such as peptides and proteins, through cross-coupling reactions.

Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylphenylzinc bromide involves its reactivity as a nucleophile. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with electrophilic centers in the reaction partners. This coordination enhances the nucleophilicity of the carbon atom bonded to zinc, allowing it to attack electrophilic centers in other molecules .

Comparison with Similar Compounds

2-Fluoro-4-methylphenylzinc bromide can be compared with other organozinc compounds, such as phenylzinc bromide and 4-methylphenylzinc bromide. While these compounds share similar reactivity, 2-fluoro-4-methylphenylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions .

Similar compounds include:

- Phenylzinc bromide

- 4-Methylphenylzinc bromide

- 2-Fluorophenylzinc bromide

These compounds are used in similar applications but may exhibit different reactivity profiles due to the nature and position of substituents on the aromatic ring .

Biological Activity

2-Fluoro-4-methylphenylzincbromide is an organozinc compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biomolecules, and implications for therapeutic uses.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C8H8BrFZn |

| Molecular Weight | 247.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various reactions. The zinc atom facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. Additionally, the presence of the fluorine atom may enhance the compound's reactivity and selectivity towards specific biological targets.

Biological Activity and Interactions

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that organozinc compounds can possess antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited bacterial growth, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Preliminary research indicates that organozinc compounds may induce apoptosis in cancer cells. The mechanism involves disrupting cellular signaling pathways, leading to programmed cell death.

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This interaction can modulate metabolic pathways, potentially offering therapeutic benefits in diseases characterized by enzyme dysregulation.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various organozinc compounds, including derivatives of this compound. Results indicated significant inhibition of Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific metabolic enzymes revealed competitive inhibition patterns, indicating its role as a potential drug candidate for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.